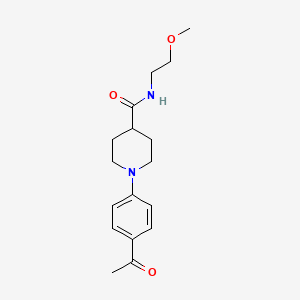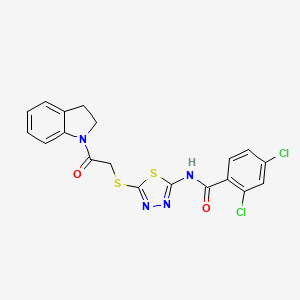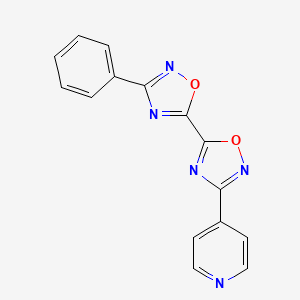
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H24N2O3 and its molecular weight is 304.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
- The synthesis and in vitro binding affinity studies of methoxy and fluorine analogs, including compounds with piperidinyl carboxamide structures, have been explored for their potential as tracers for medical imaging, particularly through positron emission tomography (PET) ligands targeting the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
- Research on constrained analogues of tocainide, showing potent voltage-gated skeletal muscle sodium channel blocking activity, indicates the potential for developing antimyotonic agents (Catalano et al., 2008).
- A study on the discovery of a piperidine-4-carboxamide CCR5 antagonist, TAK-220, showed highly potent anti-HIV-1 activity, highlighting the compound's therapeutic potential and its development process (Imamura et al., 2006).
- The alkoxycarbonylpiperidines' role as N-nucleophiles in palladium-catalyzed aminocarbonylation presents a chemical synthesis pathway that could be relevant for the development of pharmaceuticals (Takács et al., 2014).
Biological and Pharmacological Evaluation
- The interaction of cannabinoid receptor antagonists with CB1 receptors has been a subject of investigation, elucidating the molecular dynamics and potential therapeutic applications of compounds such as SR141716, highlighting the importance of understanding receptor-ligand interactions for drug development (Shim et al., 2002).
- Novel synthetic processes for Rho kinase inhibitors, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, demonstrate the compound's relevance in treating central nervous system disorders, offering insights into scalable production methods for clinical research applications (Wei et al., 2016).
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-N-(2-methoxyethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(20)14-3-5-16(6-4-14)19-10-7-15(8-11-19)17(21)18-9-12-22-2/h3-6,15H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJPTSZJSGPBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dimethylphenyl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509810.png)

![2-[ethyl({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl})amino]ethan-1-ol](/img/structure/B2509813.png)


![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)





![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenoxy)ethanesulfonamide](/img/structure/B2509829.png)

